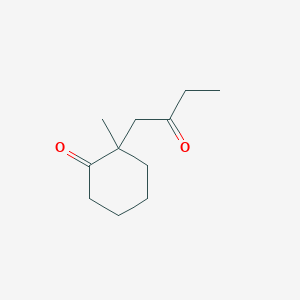![molecular formula C10H12O2 B14619365 Dispiro[2.2.2~6~.2~3~]decane-4,10-dione CAS No. 60582-70-9](/img/structure/B14619365.png)
Dispiro[2.2.2~6~.2~3~]decane-4,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro[2.2.2~6~.2~3~]decane-4,10-dione is a unique chemical compound characterized by its distinctive dispiro structure. This compound is part of a class of compounds known for their interesting chemical and physical properties, which make them valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[2.2.2~6~.2~3~]decane-4,10-dione typically involves the reaction of cyclopropane derivatives with suitable reagents under controlled conditions. One common method includes the reaction of dimethyl trans, trans-muconate with cyclopropane derivatives to form the desired dispiro compound . The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the dispiro structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dispiro[2.2.2~6~.2~3~]decane-4,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the dispiro structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Dispiro[2.2.2~6~.2~3~]decane-4,10-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for drug discovery and development . Additionally, in industry, it is used in the production of materials with specialized properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Dispiro[2.2.2~6~.2~3~]decane-4,10-dione involves its interaction with molecular targets through its reactive sites. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Dispiro[2.2.2~6~.2~3~]decane-4,10-dione include Dispiro[2.2.2.2]decane and Dispiro[3.1.3.1]decane-5,10-dione . These compounds share the dispiro structure but differ in the specific arrangement of atoms and functional groups.
Uniqueness: What sets this compound apart from similar compounds is its specific dispiro configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.
Propriétés
Numéro CAS |
60582-70-9 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
dispiro[2.2.26.23]decane-5,9-dione |
InChI |
InChI=1S/C10H12O2/c11-7-5-9(1-2-9)6-8(12)10(7)3-4-10/h1-6H2 |
Clé InChI |
ZFFLMKJWZYOZDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC(=O)C3(CC3)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)
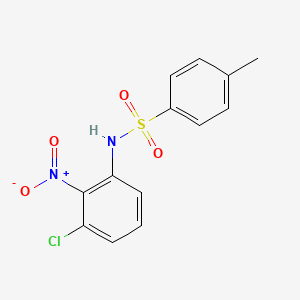
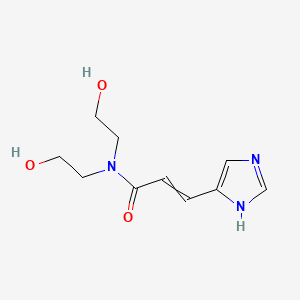
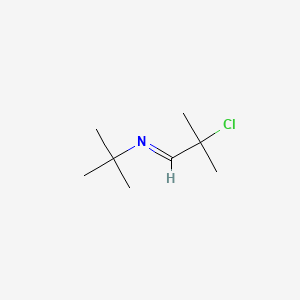
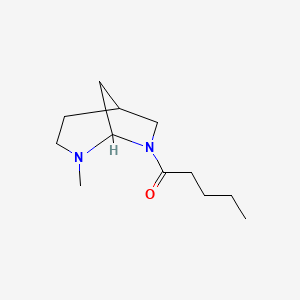
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
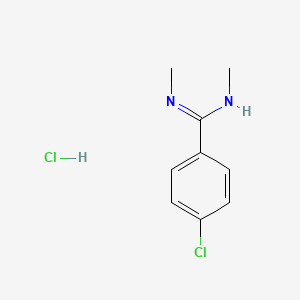

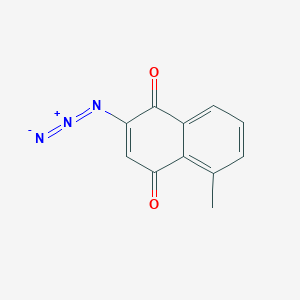
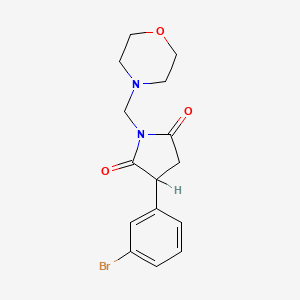
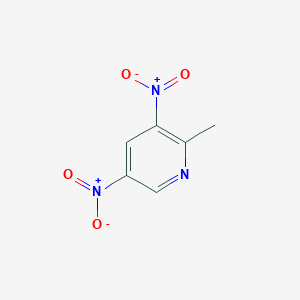
![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
